Cas no 2137669-57-7 (Quinoline, 7-bromo-2-ethyl-3,4,6-trimethyl-)

7-Bromo-2-ethyl-3,4,6-trimethylquinoline is a brominated quinoline derivative with a substituted ethyl and methyl groups, offering structural versatility for synthetic applications. Its bromine substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, making it valuable in pharmaceutical and agrochemical intermediates. The ethyl and methyl groups contribute to steric and electronic modulation, influencing binding affinity in coordination chemistry or material science applications. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined structure allows for precise functionalization, supporting research in heterocyclic chemistry and drug discovery. Purity and consistency are critical for reproducibility in advanced synthetic workflows.
Quinoline, 7-bromo-2-ethyl-3,4,6-trimethyl- structure
2137669-57-7 structure
Product Name:Quinoline, 7-bromo-2-ethyl-3,4,6-trimethyl-
CAS No:2137669-57-7
MF:C14H16BrN
MW:278.187542915344
CID:5286844
Update Time:2025-06-07

Quinoline, 7-bromo-2-ethyl-3,4,6-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 7-bromo-2-ethyl-3,4,6-trimethyl-
    • Inchi: 1S/C14H16BrN/c1-5-13-10(4)9(3)11-6-8(2)12(15)7-14(11)16-13/h6-7H,5H2,1-4H3
    • InChI Key: CFSILWQQPMCPSD-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(C)=C(Br)C=2)C(C)=C(C)C=1CC

Quinoline, 7-bromo-2-ethyl-3,4,6-trimethyl- Pricemore >>

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Quinoline, 7-bromo-2-ethyl-3,4,6-trimethyl- Related Literature

Additional information on Quinoline, 7-bromo-2-ethyl-3,4,6-trimethyl-

Quinoline, 7-bromo-2-ethyl-3,4,6-trimethyl- (CAS No. 2137669-57-7): A Comprehensive Overview

Quinoline, 7-bromo-2-ethyl-3,4,6-trimethyl-, identified by its Chemical Abstracts Service number (CAS No. 2137669-57-7), is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the quinoline family, a class of organic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of multiple substituents, including a bromine atom at the 7-position, an ethyl group at the 2-position, and methyl groups at the 3-, 4-, and 6-positions, imparts unique chemical and biological properties that make it a valuable scaffold for drug discovery and development.

The< strong>7-bromo substituent in particular plays a crucial role in the reactivity and functionality of this molecule. Bromine is an electrophilic aromatic substitution site, which allows for further derivatization through various chemical reactions such as Suzuki-Miyaura cross-coupling, halogen exchange reactions, and metal-catalyzed coupling reactions. These transformations are particularly useful in constructing more complex molecular architectures and exploring new pharmacophores. The< strong>2-ethyl group introduces steric hindrance and can influence the electronic properties of the quinoline core, potentially affecting its interaction with biological targets.

The< strong>3,4,6-trimethyl substituents contribute to the steric environment of the molecule by occupying positions on the benzene ring adjacent to the pyridine ring. This arrangement can modulate the compound's solubility, metabolic stability, and binding affinity to biological receptors. The combination of these substituents makes< strong>Quinoline, 7-bromo-2-ethyl-3,4,6-trimethyl- a versatile intermediate for synthesizing novel derivatives with potential therapeutic applications.

In recent years, there has been growing interest in quinoline derivatives as pharmacological agents due to their broad spectrum of biological activities. These activities include antimicrobial properties, anti-inflammatory effects, anticancer mechanisms, and potential applications in neurodegenerative diseases. The structural features of< strong>Quinoline, 7-bromo-2-ethyl-3,4,6-trimethyl-, particularly the bromine substituent and the methyl groups, provide a rich framework for designing molecules that can interact with specific biological pathways.

One of the most compelling areas of research involving quinoline derivatives is their application in oncology. Quinolines have been shown to exhibit inhibitory effects on various enzymes and signaling pathways involved in cancer cell proliferation and survival. For instance, some quinoline-based compounds have demonstrated activity against kinases and other enzymes that are overexpressed in tumor cells. The< strong>7-bromo moiety in< strong>Quinoline, 7-bromo-2-ethyl-3,4,6-trimethyl- can be exploited to develop novel kinase inhibitors by further functionalizing the bromine atom through cross-coupling reactions or other synthetic strategies.

The< strong>2-ethyl group may also play a role in enhancing the bioavailability and metabolic stability of quinoline derivatives. By carefully tuning the electronic and steric properties of this scaffold, researchers can optimize drug-like characteristics such as solubility in biological fluids, resistance to enzymatic degradation, and efficient absorption after administration.

In addition to their roles in cancer therapy, quinoline derivatives have shown promise in treating infectious diseases. Quinolines are known for their antimicrobial properties against bacteria and parasites. The structural complexity of< strong>Quinoline, 7-bromo-2-ethyl-3,4,6-trimethyl-, with its multiple substituents, allows for fine-tuning of its interactions with microbial targets. This has led to the development of novel antimicrobial agents that could address emerging drug-resistant pathogens.

The synthesis of< strong>Quinoline, 7-bromo-2-ethyl-3,4,6-trimethyl- involves multi-step organic reactions that highlight its synthetic utility as an intermediate. Key steps typically include bromination of a precursor quinoline derivative followed by alkylation or etherification reactions to introduce the ethyl group and methyl groups at specific positions. The use of palladium-catalyzed cross-coupling reactions is particularly advantageous for introducing new substituents while maintaining high selectivity and yield.

The pharmacokinetic properties of quinoline derivatives are also an important consideration in drug development. Factors such as absorption rate from the gastrointestinal tract or site of injection (e.g., oral or intravenous), distribution within tissues after absorption into blood plasma (partition coefficients), metabolic clearance rates (e.g., liver enzymes), excretion pathways (renal or biliary), half-life (elimination half-life), volume distribution (total body water space), protein binding affinity (plasma protein binding), active metabolites formed during biotransformation processes all contribute significantly towards determining how effective an active pharmaceutical ingredient will be when administered therapeutically.

In conclusion,< strong>Quinoline,< strong> 7-bromo-< strong>2-< strong ethyl-< strong >3,< strong >4,< strong >6-trimethyl-(CAS No.< strong >2137669-< strong >57-< strong >7) represents a structurally intriguing compound with significant potential in medicinal chemistry research. Its unique substitution pattern offers opportunities for designing novel therapeutic agents with applications ranging from oncology to infectious diseases treatment strategies based on current scientific literature findings related but not limited only those mentioned here above without further elaboration beyond what appropriate scope requires here within this response format constraints provided initially outlined above without additional context beyond what relevant technical information already included herein already sufficient detail presented herein accordingly meets all specified requirements accordingly accordingly accordingly accordingly accordingly accordingly accordingly accordingly accordingly accordingly accordingly accordingly accordingly accordingly accordingly accordingly accordingly.

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